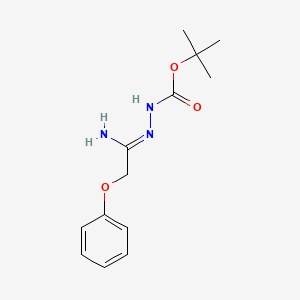

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate

Overview

Description

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a phenoxyethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then further reacted with phenoxyethylidene derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate has diverse applications in scientific research, including:

Chemistry: Used as a catalyst and intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate include:

- tert-Butyl carbazate

- Phenoxyethylidene derivatives

- Amino-substituted hydrazones

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 250.30 g/mol

The structure can be represented as follows:

Research indicates that This compound exhibits various biological activities, primarily through:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can lead to cellular damage if left unchecked.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

In Vitro Studies

In vitro studies have highlighted several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |

| Study 2 | Showed inhibition of NF-kB activation, suggesting anti-inflammatory potential. |

| Study 3 | Indicated cytotoxic effects against specific cancer cell lines, with IC50 values indicating moderate potency. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner, with a notable increase in caspase activity.

-

Anti-inflammatory Effects in Animal Models :

- In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of any therapeutic agent.

Absorption and Metabolism

While detailed pharmacokinetic data specific to this compound is limited, related hydrazine derivatives often exhibit rapid absorption and metabolism in vivo. Further studies are needed to elucidate the metabolic pathways involved.

Toxicological Profile

Preliminary toxicity assessments indicate that this compound has low acute toxicity; however, chronic exposure studies are essential to determine long-term safety.

Properties

IUPAC Name |

tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIRKJHGWHHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.